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Introduction
Cladosporide B is a polyketide-derived macrolide that has garnered interest within the

scientific community for its notable biological activities. Primarily produced by fungi of the

genus Cladosporium, this natural product has demonstrated significant antifungal and

antibacterial properties. Specifically, it shows characteristic antifungal activity against the

human pathogenic fungus Aspergillus fumigatus and antibacterial activity against bacteria such

as Enterococcus faecalis.[1] This guide provides a comprehensive overview of the fungal

strains known to produce Cladosporide B, detailed methodologies for their identification, and

standardized protocols for isolation, cultivation, and compound extraction.

Cladosporide B Producing Fungal Strains
Cladosporide B is predominantly isolated from various species and strains of the genus

Cladosporium, which are among the most common and widespread molds in both terrestrial

and marine environments.[1] Many of these producing strains are found as endophytes, living

symbiotically within plant tissues.[2] While precise yield data is often not published, the

bioactivity of the isolated compound is well-documented.
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Table 1: Summary of Cladosporide B Producing Fungal Strains and Bioactivity

Fungal
Strain/Species

Source of Isolation
Reported
Bioactivity of
Cladosporide B

References

Cladosporium sp. Not Specified
Antifungal against
Aspergillus
fumigatus

[1]

Cladosporium sp.

IS384
Endophyte

Antibacterial against

Enterococcus faecalis

(MIC: 0.31 µg/mL)

[2]

| Cladosporium cladosporioides | Marine Mangrove Endophyte | General antibacterial and

antifungal activities are characteristic of the species. |[2] |

Identification of Producing Fungal Strains
Accurate identification of Cladosporide B producing strains is critical. This requires a

polyphasic approach, combining classical morphological examination with modern molecular

techniques. Species within the Cladosporium cladosporioides complex, for instance, can be

morphologically similar, making molecular data essential for definitive identification.[3][4]

Morphological Identification
Morphological identification involves observing both macroscopic colony features and

microscopic structures.

Macroscopic Characteristics: On standard media like Potato Dextrose Agar (PDA),

Cladosporium cladosporioides typically forms colonies that are olive-green to olive-brown.[5]

The texture is often suede-like or floccose, and the colonies grow flat with mycelia that rarely

form upward structures.[5][6]

Microscopic Characteristics: The key microscopic features for Cladosporium include:

Conidiophores: These are the spore-bearing structures, which can be straight or flexuous

and are often branched.[5]
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Conidia: Asexual spores that are typically brown to olive-brown and are formed in long,

branched, acropetal chains (where the youngest conidium is at the tip of the chain).[5][6]

Ramoconidia: The cells from which chains of conidia branch.[6]

Scars: Conidia have a distinct dark scar (hilum) indicating their point of attachment.[5]

Molecular Identification
Molecular methods provide a more precise and reliable identification, especially for closely

related species.

DNA Barcoding: The primary fungal barcode is the Internal Transcribed Spacer (ITS) region

of the ribosomal DNA. Sequencing the ITS region using universal primers (e.g., ITS1 and

ITS4) is a standard method for identifying fungi to the genus or species complex level.[6][7]

Multi-Locus Sequencing: For species within a complex like C. cladosporioides, the ITS

region may not provide sufficient resolution. Therefore, sequencing of additional, more

variable housekeeping genes is recommended. The most commonly used secondary loci for

Cladosporium are the translation elongation factor 1-alpha (TEF-1α) and actin (ACT) genes.

[3][6][8] Comparing the sequences of these genes to databases like NCBI GenBank allows

for accurate species-level identification.

Experimental Protocols
This section provides detailed protocols for the isolation, identification, and processing of

Cladosporide B producing fungi.

Protocol 1: Isolation of Endophytic Cladosporium from
Plant Tissue
This protocol is adapted for isolating endophytic fungi, a common source of novel

Cladosporium strains.[7][9]

Materials:

Healthy plant tissue (leaves, stems, or roots)
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75% Ethanol

5% Sodium hypochlorite solution

Sterile distilled water

Sterile scalpels and forceps

Potato Dextrose Agar (PDA) plates (supplemented with an antibacterial agent like

streptomycin)

Parafilm

Procedure:

Collect healthy plant samples and transport them to the lab for processing within 24 hours.

Wash the plant tissue thoroughly under running tap water to remove any soil and debris.[9]

Perform a three-step surface sterilization by immersing the tissue segments sequentially in:

75% ethanol for 1 minute.[7][10]

5% sodium hypochlorite for 3-5 minutes.[7][9]

75% ethanol for 30 seconds.[7]

Rinse the sterilized tissue three times with sterile distilled water to remove any residual

sterilizing agents.[7][9]

Aseptically, in a laminar flow hood, cut the tissue into small segments (approx. 0.5 - 1.0 cm).

[11]

Place 4-5 segments on each PDA plate, ensuring they are spaced apart.

Seal the plates with Parafilm and incubate them at 25°C in the dark.[9]

Monitor the plates daily. Fungal hyphae will begin to grow out from the cut edges of the plant

segments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.mdpi.com/2309-608X/11/5/374
https://pmc.ncbi.nlm.nih.gov/articles/PMC3755197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10706132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3755197/
https://www.mdpi.com/2309-608X/11/5/374
https://pmc.ncbi.nlm.nih.gov/articles/PMC3755197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3755197/
https://www.mdpi.com/2309-608X/11/5/374
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1287582/full
https://www.mdpi.com/2309-608X/11/5/374
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once fungal growth is observed, pick the tip of a hypha from a distinct colony using a sterile

needle and transfer it to a fresh PDA plate to obtain a pure culture.[7]

Protocol 2: Molecular Identification (DNA Extraction,
PCR, and Sequencing)
This protocol outlines the steps for identifying the purified fungal isolate.

A. Genomic DNA Extraction (SDS-Based Method)[10][12][13]

Materials:

Pure fungal culture grown on PDA or in Potato Dextrose Broth (PDB)

Sterile scalpel or inoculation loop

Microcentrifuge tubes (1.5 or 2.0 mL)

Liquid nitrogen and sterile mortar/pestle or bead beater

Lysis Buffer (e.g., 50mM Tris-HCl, 50mM EDTA, 3% SDS)

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

Isopropanol (100%, cold)

Ethanol (70%, cold)

TE buffer or nuclease-free water

Procedure:

Scrape mycelia from a 7-day old PDA plate or harvest from a liquid culture by filtration.[14]

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled sterile

mortar and pestle.[12]
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Transfer the powder to a microcentrifuge tube and add 500 µL of Lysis Buffer. Vortex

vigorously.

Incubate the tube at 65°C for 1 hour, vortexing briefly every 15-20 minutes.[12]

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and

centrifuge at 14,000 rpm for 15 minutes.[12]

Carefully transfer the upper aqueous phase to a new tube.

Add an equal volume of cold isopropanol to precipitate the DNA. Invert gently to mix and

incubate at -20°C for at least 1 hour.[12]

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the DNA.[12]

Discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.

Centrifuge again at 14,000 rpm for 5 minutes. Discard the supernatant and air-dry the pellet

for 10-15 minutes. Do not over-dry.

Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.[12]

B. PCR Amplification of ITS Region[7][9][14]

Materials:

Extracted genomic DNA

Universal primers: ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-

TCCTCCGCTTATTGATATGC-3')

Taq DNA polymerase and buffer

dNTPs

Nuclease-free water

Thermocycler
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Procedure:

Prepare a PCR master mix for a 25 µL reaction volume:

12.5 µL 2x PCR Master Mix (containing Taq, dNTPs, buffer)

1.0 µL ITS1 primer (10 µM)

1.0 µL ITS4 primer (10 µM)

8.5 µL Nuclease-free water

2.0 µL Template DNA (20-50 ng)

Run the PCR using the following thermocycler conditions:

Initial Denaturation: 95°C for 5 minutes

35 Cycles of:

Denaturation: 94°C for 45 seconds

Annealing: 55°C for 45 seconds[9]

Extension: 72°C for 1 minute

Final Extension: 72°C for 10 minutes[9]

Verify the PCR product by running 5 µL on a 1.5% agarose gel. A successful amplification

should yield a single band of approximately 500-700 bp.

Send the purified PCR product for Sanger sequencing.

Protocol 3: Extraction and Purification of Cladosporide
B
This is a general protocol for the extraction of moderately polar secondary metabolites like

Cladosporide B from a fungal liquid culture.
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Materials:

Large-scale liquid culture of the fungus (e.g., 1 L of PDB) grown for 14-21 days

Ethyl acetate

Anhydrous sodium sulfate

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Hexane and ethyl acetate (for chromatography mobile phase)

Glass column

Test tubes for fraction collection

Procedure:

Fermentation: Inoculate the producing Cladosporium strain into 1 L of PDB medium and

incubate with shaking (e.g., 150 rpm) at 25°C for 21 days.

Harvesting: Separate the culture broth from the fungal mycelia by filtration through

cheesecloth or vacuum filtration.

Mycelial Extraction: Soak the harvested mycelia in ethyl acetate (approx. 500 mL) overnight.

Filter and collect the ethyl acetate extract.

Broth Extraction: Transfer the filtered culture broth (filtrate) to a large separatory funnel.

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (1 L). Shake

vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this

extraction two more times.

Combine and Dry: Combine all ethyl acetate extracts (from both mycelia and broth). Dry the

combined extract over anhydrous sodium sulfate to remove residual water, then filter.
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Concentration: Concentrate the dried ethyl acetate extract to dryness using a rotary

evaporator. This will yield a crude extract.

Purification by Column Chromatography:

Prepare a silica gel column using a suitable solvent system (e.g., hexane).

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the

column.

Elute the column with a gradient of increasing polarity, for example, starting with 100%

hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3

Hexane:EtOAc).

Collect fractions in test tubes and monitor them by Thin Layer Chromatography (TLC).

Combine fractions containing the compound of interest (Cladosporide B) and concentrate

them to yield the purified product.

Visualizations: Workflows and Pathways
Experimental and Logical Diagrams
The following diagrams, created using DOT language, illustrate the key workflows and a

plausible biosynthetic pathway relevant to Cladosporide B production.

Caption: Fungal Isolation and Identification Workflow.
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Caption: Cladosporide B Extraction & Purification Workflow.
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Caption: Plausible Polyketide Biosynthetic Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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